1,1-Diethylthiourea

Description

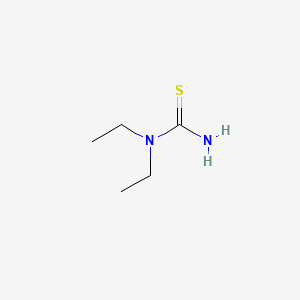

Structure

3D Structure

Properties

IUPAC Name |

1,1-diethylthiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2S/c1-3-7(4-2)5(6)8/h3-4H2,1-2H3,(H2,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNLHIRFQKMVKPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20870449 | |

| Record name | N,N-Diethylthiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20870449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7204-46-8 | |

| Record name | N,N-Diethylthiourea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007204468 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7204-46-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=520477 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N,N-diethylthiourea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N,N-DIETHYLTHIOUREA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/11C3P5I496 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

1,1-Diethylthiourea synthesis from ethylamine and carbon disulfide

An In-depth Technical Guide to the Synthesis of N,N'-Diethylthiourea from Ethylamine and Carbon Disulfide

Introduction

Thiourea and its derivatives are a pivotal class of compounds in organic chemistry and drug development, serving as versatile building blocks for the synthesis of various heterocyclic systems and exhibiting a wide range of biological activities. N,N'-diethylthiourea (also known as 1,3-diethylthiourea) is a significant member of this family, utilized primarily as a vulcanization accelerator in the rubber industry and as a corrosion inhibitor.[1][2] Its synthesis via the reaction of ethylamine with carbon disulfide is a classic example of thiourea formation.

This guide provides a comprehensive technical overview of this synthesis for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of steps to explore the underlying reaction mechanism, provide a detailed experimental protocol, discuss methods for characterization, and emphasize the critical safety considerations required when handling the hazardous reagents involved.

Clarification of Isomerism: N,N'-diethylthiourea vs. 1,1-diethylthiourea

It is crucial to distinguish between the two possible diethylthiourea isomers. The reaction of a primary amine, such as ethylamine, with carbon disulfide leads to the formation of a symmetrically substituted N,N'-diethylthiourea (also called 1,3-diethylthiourea).[1] The synthesis of the asymmetrical This compound would necessitate a different starting material, specifically a secondary amine (diethylamine). This guide will focus on the synthesis of the N,N'-diethylthiourea isomer, the direct product from the specified reactants.

| Isomer | Structure | IUPAC Name | Starting Amine |

| N,N'-diethylthiourea | C₂H₅-NH-C(=S)-NH-C₂H₅ | 1,3-diethylthiourea | Ethylamine (Primary) |

| This compound | (C₂H₅)₂N-C(=S)-NH₂ | N,N-diethylthiourea | Diethylamine (Secondary) |

Reaction Mechanism: Nucleophilic Addition

The formation of N,N'-diethylthiourea proceeds through a well-understood nucleophilic addition mechanism. The reaction can be dissected into two primary stages: the formation of a dithiocarbamic acid intermediate and its subsequent reaction with a second equivalent of ethylamine.

-

Formation of the Dithiocarbamate Intermediate: Ethylamine, acting as a nucleophile, attacks the electrophilic carbon atom of carbon disulfide. The lone pair of electrons on the nitrogen atom initiates the bond formation, leading to a zwitterionic intermediate that rapidly rearranges to form ethyldithiocarbamic acid.[3][4]

-

Formation of Thiourea: The dithiocarbamic acid intermediate is unstable and, in the presence of a second molecule of ethylamine, undergoes a reaction where hydrogen sulfide (H₂S) is eliminated. The second ethylamine molecule attacks the intermediate, leading to the formation of the stable N,N'-diethylthiourea product. In some procedures, a reagent like mercuric chloride is used to facilitate the removal of sulfur.[4][5]

Caption: Reaction mechanism for N,N'-diethylthiourea synthesis.

Experimental Protocol

This section outlines a generalized, one-pot procedure for the synthesis of N,N'-diethylthiourea.[6][7] Researchers should adapt solvent choices and purification methods based on available laboratory equipment and desired product purity.

Materials and Equipment:

-

Three-necked round-bottom flask

-

Stirrer (magnetic or mechanical)

-

Dropping funnel

-

Reflux condenser

-

Heating mantle or water bath

-

Ice bath

-

Büchner funnel and filtration flask

-

Ethylamine (aqueous solution or neat)

-

Carbon Disulfide (CS₂)

-

Ethanol or Water (as solvent)

-

Hydrochloric Acid (for potential pH adjustment/workup)

Procedure:

-

Reaction Setup: In a well-ventilated chemical fume hood, equip a three-necked round-bottom flask with a stirrer, a dropping funnel, and a reflux condenser.

-

Charge Reactants: Charge the flask with two equivalents of ethylamine and a suitable solvent such as ethanol or water. Begin stirring the solution.

-

Addition of Carbon Disulfide: Fill the dropping funnel with one equivalent of carbon disulfide. Add the carbon disulfide to the stirred ethylamine solution dropwise. The reaction is often exothermic, and cooling with an ice bath may be necessary to maintain a controlled temperature.[8]

-

Reaction Period: After the addition is complete, allow the mixture to stir at room temperature or with gentle heating (e.g., 50-60°C) for several hours to ensure the reaction goes to completion. The progress can be monitored using Thin Layer Chromatography (TLC).

-

Isolation: Upon completion, the reaction mixture is cooled in an ice bath to precipitate the product. The solid N,N'-diethylthiourea is collected by suction filtration using a Büchner funnel.[8]

-

Purification: The crude product is washed with cold water or a suitable solvent to remove unreacted starting materials and byproducts. For higher purity, the product can be recrystallized from a solvent such as ethanol.[9]

Caption: Experimental workflow for N,N'-diethylthiourea synthesis.

Characterization and Analysis

Confirming the identity and purity of the synthesized N,N'-diethylthiourea is essential. Standard analytical techniques are employed for this purpose.

| Property | Value | Source |

| Appearance | White to buff solid/powder | [1][2][10] |

| Molecular Formula | C₅H₁₂N₂S | [2] |

| Molecular Weight | 132.23 g/mol | [2][10] |

| Melting Point | 68-78 °C (range varies with purity) | [1][10] |

| Solubility | Very slightly soluble in water; soluble in ethanol | [1] |

-

Infrared (IR) Spectroscopy: Key vibrational frequencies include N-H stretching (around 3200-3300 cm⁻¹) and the characteristic thiocarbonyl C=S stretching band.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Will show signals corresponding to the ethyl groups (a triplet for the CH₃ and a quartet for the CH₂) and a broad signal for the N-H protons.

-

¹³C NMR: Will display signals for the two distinct carbons of the ethyl group and a downfield signal for the C=S carbon.

-

-

Mass Spectrometry (MS): The molecular ion peak [M]⁺ would be observed at m/z = 132, confirming the molecular weight.

Safety and Handling: A Critical Imperative

The synthesis of N,N'-diethylthiourea involves highly hazardous materials, and adherence to strict safety protocols is non-negotiable.

Carbon Disulfide (CS₂):

-

Hazards: Extremely flammable liquid and vapor with a very low autoignition temperature.[11][12] It is highly toxic and can cause severe damage to the central nervous system, cardiovascular system, and other organs.[13] It can be absorbed through the skin.[12][13]

-

Precautions:

-

Always handle in a chemical fume hood with excellent ventilation.[11][14]

-

Eliminate all ignition sources: NO open flames, sparks, or hot surfaces.[12][14]

-

Use explosion-proof electrical equipment and ground all containers and equipment to prevent static discharge.[13][14]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (neoprene or nitrile may not be sufficient; consult specific glove compatibility charts), safety goggles, a face shield, and a lab coat.[12][14]

-

Ethylamine:

-

Hazards: Flammable liquid and vapor. Corrosive and can cause skin and eye burns.

-

Precautions:

-

Handle in a chemical fume hood.

-

Wear appropriate PPE, including gloves, goggles, and a lab coat.

-

Avoid contact with incompatible materials such as oxidizing agents.[11]

-

| Reagent | Hazard Class | Key Precautions |

| Carbon Disulfide | Highly Flammable, Toxic, Reproductive Hazard | Use in fume hood, ground equipment, no ignition sources, wear extensive PPE.[11][12][13][14][15] |

| Ethylamine | Flammable, Corrosive | Use in fume hood, avoid skin/eye contact, wear PPE. |

Conclusion

The synthesis of N,N'-diethylthiourea from ethylamine and carbon disulfide is a straightforward yet hazardous procedure that serves as an excellent case study in nucleophilic addition reactions. Success in this synthesis is defined not only by the yield and purity of the final product but also by the unwavering commitment to safety throughout the process. By understanding the reaction mechanism, carefully following the experimental protocol, and rigorously adhering to all safety precautions for handling carbon disulfide and ethylamine, researchers can effectively and safely produce this valuable chemical compound.

References

- Filo. (2025, November 28). Reaction between Ethylamine (C2H5NH2) and Carbon Disulfide (CS2).

- Allen, C. F. H., Edens, C. O., & VanAllan, J. (1946). Ethylene thiourea. Organic Syntheses, 26, 34. DOI: 10.15227/orgsyn.026.0034.

- Doubtnut. (n.d.). Ethylamine is heated with CS_(2) in the presence of Hg CI_(2) The product formed is.

- Orhan, O. Y., et al. (2018). Kinetics and mechanism of reaction between carbon disulfide and novel aqueous amines solutions.

- Milosavljević, M. M., et al. (n.d.). Simple one-pot synthesis of thioureas from amine, carbon disulfide and oxidants in water. Journal of the Serbian Chemical Society.

- ECHEMI. (n.d.).

- Fisher Scientific. (2010, November 11).

- NOAA. (n.d.). CARBON DISULFIDE. CAMEO Chemicals.

- IPCS. (n.d.). ICSC 0022 - CARBON DISULFIDE.

- ECHEMI. (n.d.). 105-55-5, N,N′-Diethylthiourea Formula.

- Organic Chemistry Portal. (n.d.).

- Li, J., et al. (2008). Carbon Tetrabromide Promoted Reaction of Amines with Carbon Disulfide: Facile and Efficient Synthesis of Thioureas and Thiuram Disulfides. Synthesis, 2008(22), 3579–3584.

- Brainly.in. (2022, July 19). Ethylamine reacts with carbon disulphide in presence of mercuric chloride and gives the main product (1).

- Airgas. (2022, March 19).

- Chemistry LibreTexts. (2023, January 22). Reactions of Acyl Chlorides with Primary Amines.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 157579219, C10H24N4S2.

- Stenutz, R. (n.d.). This compound.

- Milosavljević, M. M., et al. (n.d.). SUPPLEMENTARY MATERIAL for Simple one-pot synthesis of thioureas....

- International Agency for Research on Cancer. (n.d.). N,N′-DIETHYLTHIOUREA.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2735009, N,N'-Diethylthiourea.

- Moore, M. L., & Crossley, F. S. (n.d.). Methylthiourea. Organic Syntheses Procedure.

- Perveen, S., et al. (2012). Expeditious Method for Synthesis of Symmetrical 1,3-Disubstituted Ureas and Thioureas.

Sources

- 1. s3.eu-west-3.amazonaws.com [s3.eu-west-3.amazonaws.com]

- 2. N,N'-Diethylthiourea | C5H12N2S | CID 2735009 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Reaction between Ethylamine (C2H5NH2) and Carbon Disulfide (CS2) | Filo [askfilo.com]

- 4. Ethylamine is heated with `CS_(2)` in the presence of `Hg CI_(2)` The product formed is . [allen.in]

- 5. brainly.in [brainly.in]

- 6. researchgate.net [researchgate.net]

- 7. Thiourea synthesis by thioacylation [organic-chemistry.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. echemi.com [echemi.com]

- 11. fishersci.com [fishersci.com]

- 12. ICSC 0022 - CARBON DISULFIDE [chemicalsafety.ilo.org]

- 13. CARBON DISULFIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 14. echemi.com [echemi.com]

- 15. More is on the way! | Airgas [airgas.com]

1,1-Diethylthiourea CAS number and molecular structure

An In-Depth Technical Guide to N,N'-Diethylthiourea for Researchers and Drug Development Professionals

Introduction: Understanding N,N'-Diethylthiourea

N,N'-Diethylthiourea, systematically known as 1,3-diethylthiourea, is an organosulfur compound belonging to the thiourea class of molecules. Its structure is analogous to urea, with the oxygen atom replaced by a sulfur atom, a substitution that significantly influences its chemical properties and reactivity.[1][2] While the user query specified "1,1-diethylthiourea," the overwhelmingly prevalent and commercially significant isomer is the symmetrical N,N' (or 1,3) substituted version, which will be the focus of this guide. This compound serves as a crucial accelerator in the vulcanization of rubber, particularly neoprene, and as a corrosion inhibitor.[3][4] For researchers, it is a versatile building block in organic synthesis and a subject of study in toxicology and medicinal chemistry due to the broad biological activities associated with the thiourea scaffold.[1][2]

This guide provides a comprehensive technical overview of N,N'-Diethylthiourea, covering its molecular characteristics, synthesis, reactivity, applications, and safety protocols, tailored for professionals in scientific research and pharmaceutical development.

| Identifier | Value | Source |

| CAS Number | 105-55-5 | [5] |

| IUPAC Name | 1,3-diethylthiourea | [4][5] |

| Molecular Formula | C₅H₁₂N₂S | [4][5][6] |

| Synonyms | N,N'-Diethylthiocarbamide, 1,3-Diethyl-2-thiourea, Accel EUR, Pennzone E | [4][7][8] |

| InChI Key | FLVIGYVXZHLUHP-UHFFFAOYSA-N | [5][9] |

| SMILES | CCNC(=S)NCC | [5][6] |

Molecular Structure and Physicochemical Properties

N,N'-Diethylthiourea features a central thiocarbonyl group (C=S) bonded to two ethylamino groups. The molecule is capable of tautomerism, existing in equilibrium between the thione form (dominant) and the thiol (isothiourea) form.[1] This structural feature is key to its reactivity and its ability to act as a ligand in coordination chemistry.

Caption: 2D Molecular Structure of N,N'-Diethylthiourea.

The compound is a white to buff-colored crystalline solid under standard conditions.[3][7] Its physical and chemical properties are summarized below.

| Property | Value | Source |

| Molecular Weight | 132.23 g/mol | [4][5][6] |

| Appearance | White to buff-colored crystalline solid | [3][7][8] |

| Melting Point | 76-78 °C | [3][4] |

| Boiling Point | Decomposes | [4][7] |

| Water Solubility | 38 g/L (at 20 °C) | [10] |

| Stability | Stable under normal conditions; may be air sensitive | [3][7] |

Synthesis and Chemical Reactivity

Synthesis Pathway

The industrial synthesis of N,N'-Diethylthiourea is typically achieved through one of two primary routes. The causality behind these methods lies in the nucleophilic nature of amines and the electrophilic nature of carbon disulfide or isothiocyanates.

-

From Ethylamine and Carbon Disulfide : This is a common and atom-economical method for producing symmetrical thioureas.[4][11] Ethylamine acts as a nucleophile, attacking the electrophilic carbon of carbon disulfide. The reaction proceeds through a dithiocarbamate intermediate, which then reacts with a second equivalent of ethylamine to yield the final product and hydrogen sulfide as a byproduct.

-

From Ethyl Isothiocyanate and Ethylamine : This method offers a more controlled synthesis. Ethylamine attacks the electrophilic carbon of the isothiocyanate group (-N=C=S) in a nucleophilic addition reaction to form the thiourea product directly.[8][12] This approach is particularly useful for creating unsymmetrical thioureas by varying the amine reactant.

Reactivity Profile

N,N'-Diethylthiourea's reactivity is governed by the thiocarbonyl group and the N-H protons.

-

Ligand Formation : The sulfur atom is a soft donor, making N,N'-diethylthiourea an excellent ligand for complexing with soft metal ions like zinc(II), cadmium(II), and mercury(II).[13] Spectroscopic studies confirm that coordination occurs through the sulfur atom.[13]

-

Incompatibilities : It is incompatible with strong oxidizing agents, strong acids, and strong bases.[3][10]

-

Thermal Decomposition : When heated to decomposition, it emits highly toxic fumes of nitrogen oxides (NOx) and sulfur oxides (SOx).[8][10]

Spectroscopic Characterization

Definitive identification and structural elucidation of N,N'-Diethylthiourea rely on standard spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) : ¹H NMR spectroscopy is a primary tool for characterization. The spectrum typically shows a triplet corresponding to the methyl (-CH₃) protons and a quartet for the methylene (-CH₂) protons of the ethyl groups, along with a broad signal for the N-H protons.[14][15] ¹³C NMR provides signals for the thiocarbonyl carbon and the two distinct carbons of the ethyl groups.[16]

| ¹H NMR (in D₂O) | Approximate Chemical Shift (ppm) | Multiplicity | Assignment |

| Signal 1 | 1.16 | Triplet | -CH₃ |

| Signal 2 | 3.39 | Quartet | -CH₂ |

Source: ChemicalBook[14]

-

Infrared (IR) and Raman Spectroscopy : IR and Raman spectra are valuable for identifying the characteristic C=S stretching vibration and N-H bending and stretching frequencies. These techniques have been extensively used to study how bond vibrations shift upon complexation with metals, confirming the sulfur atom's role as the coordination site.[13]

-

Mass Spectrometry (MS) : Electron ionization mass spectrometry shows a molecular ion peak corresponding to its molecular weight (132.23 g/mol ), along with characteristic fragmentation patterns that can be used for identification.[5][9]

Applications in Research and Drug Development

While its primary use is industrial, N,N'-diethylthiourea and its derivatives are of significant interest to the scientific community.

Industrial Applications

The main commercial application is in the rubber industry as a potent vulcanization accelerator for polychloroprene (neoprene) rubber.[3][4] It is also employed as an antidegradant for various rubbers and as a corrosion inhibitor for ferrous metals.[3]

Organic Synthesis

N,N'-Diethylthiourea is a valuable precursor in heterocyclic chemistry. Its structure allows it to participate in cyclization and condensation reactions to form a variety of sulfur and nitrogen-containing ring systems. Examples of its synthetic utility include the preparation of:

-

2-(Ethylimino)-3-ethyl-thiazolidin-4-one via cyclization with 2-chloroacetic acid.

-

Functionalized 1,3-thiazine derivatives through a one-pot reaction with activated acetylenes.

-

3,5-Diethyltetrahydro-4-thioxo-1,3,5-triazine-1(2H)-propanoic acid by condensation with formaldehyde and β-alanine.

Caption: Synthetic utility of N,N'-Diethylthiourea as a precursor.

Relevance in Drug Development

The thiourea moiety is recognized as a "privileged structure" in medicinal chemistry, forming the backbone of numerous compounds with a wide array of pharmacological activities, including anticancer, antibacterial, anti-inflammatory, and antiviral properties.[1][2] Although N,N'-diethylthiourea itself is not a therapeutic agent, its study provides insights into the structure-activity relationships of this important chemical class. It serves as a starting material or a structural model for the development of novel therapeutic candidates. For instance, research has shown that thiourea derivatives can act as potent inhibitors of various enzymes and receptors, a function critically dependent on the hydrogen-bonding capabilities of the N-H protons and the coordination properties of the sulfur atom.[2]

Safety and Toxicology

N,N'-Diethylthiourea is a hazardous substance and requires careful handling. Researchers must consult the Safety Data Sheet (SDS) before use.

GHS Hazard Classification:

-

Acute Toxicity, Oral (Category 4) : Harmful if swallowed.[5][17]

-

Acute Toxicity, Dermal (Category 4) : Harmful in contact with skin.[5]

-

Skin Sensitization (Category 1) : May cause an allergic skin reaction.[10][17]

-

Serious Eye Damage (Category 1) : Causes serious eye damage.[5][18]

-

Carcinogenicity (Category 2) : Suspected of causing cancer.[5][18]

-

Hazardous to the Aquatic Environment, Chronic (Category 3) : Harmful to aquatic life with long-lasting effects.[18]

| Toxicological Data | Value | Species | Source |

| LD₅₀ (Oral) | 316 mg/kg | Rat | [10][17][18] |

| LD₅₀ (Dermal) | >2000 mg/kg | Rat | [10] |

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls : Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[19]

-

Personal Protective Equipment : Wear protective gloves, chemical safety goggles or a face shield, and a lab coat.[17] For operations that may generate dust, a NIOSH-approved N95 dust mask is recommended.

-

Handling : Avoid breathing dust. Wash hands thoroughly after handling.[17] Do not eat, drink, or smoke in the work area. Contaminated work clothing should not be allowed out of the workplace.

Experimental Protocol: Synthesis and Characterization Workflow

This section outlines a generalized workflow for the laboratory-scale synthesis and subsequent characterization of N,N'-Diethylthiourea.

Protocol: Synthesis from Ethyl Isothiocyanate

Causality: This protocol leverages a direct nucleophilic addition, which is often high-yielding and procedurally simple for symmetrical thioureas.[12]

-

Reaction Setup : In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl isothiocyanate (1.0 eq.) in a suitable solvent such as ethanol.

-

Nucleophilic Addition : Slowly add an ethanolic solution of ethylamine (1.0-1.1 eq.) to the stirred solution at room temperature. The reaction is often exothermic and may require cooling in an ice bath to maintain control.

-

Reaction Monitoring : Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Product Isolation : Upon completion, reduce the solvent volume under reduced pressure. The resulting crude product will often crystallize upon cooling.

-

Purification : Collect the solid product by vacuum filtration. Wash the crystals with cold solvent (e.g., water or ethanol) to remove residual impurities.[12] Further purification can be achieved by recrystallization from a suitable solvent like ethanol or benzene to obtain a product with a sharp melting point.[8][12]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. N,N'-Diethylthiourea | 105-55-5 [chemicalbook.com]

- 4. s3.eu-west-3.amazonaws.com [s3.eu-west-3.amazonaws.com]

- 5. N,N'-Diethylthiourea | C5H12N2S | CID 2735009 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound [stenutz.eu]

- 7. echemi.com [echemi.com]

- 8. Page loading... [wap.guidechem.com]

- 9. Thiourea, N,N'-diethyl- [webbook.nist.gov]

- 10. fishersci.com [fishersci.com]

- 11. Thiourea synthesis by thioacylation [organic-chemistry.org]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. Preparation, infrared, raman and nmr spectra of N,N'-diethylthiourea complexes with zinc(II), cadmium(II) and mercury(II) halides (Journal Article) | ETDEWEB [osti.gov]

- 14. N,N'-Diethylthiourea(105-55-5) 1H NMR [m.chemicalbook.com]

- 15. spectrabase.com [spectrabase.com]

- 16. mdpi.com [mdpi.com]

- 17. tcichemicals.com [tcichemicals.com]

- 18. merckmillipore.com [merckmillipore.com]

- 19. assets.thermofisher.com [assets.thermofisher.com]

An In-depth Technical Guide to the Solubility of 1,1-Diethylthiourea in Organic Solvents

Introduction

1,1-Diethylthiourea (CAS 105-55-5), also known as N,N'-Diethylthiourea or DETU, is a substituted thiourea derivative of significant industrial and research interest. Its utility spans multiple sectors, primarily as a potent vulcanization accelerator in the rubber industry, particularly for neoprene and other specialty elastomers.[1] It also serves as a corrosion inhibitor for ferrous metals, a chemical intermediate in organic synthesis, and has been explored for potential pharmaceutical applications.[2] For professionals in drug development, materials science, and chemical synthesis, a thorough understanding of DETU's solubility characteristics in various organic solvents is paramount for process optimization, formulation design, and reaction engineering.

This guide provides a comprehensive overview of the solubility of this compound, moving beyond simple data points to explain the underlying physicochemical principles. It is designed to empower researchers and scientists with the foundational knowledge to predict solubility behavior and the practical methodology to quantify it, ensuring both scientific integrity and operational efficiency.

Physicochemical Properties Governing Solubility

The solubility of a compound is intrinsically linked to its molecular structure and physical properties. This compound is a solid at ambient temperatures, typically appearing as a white to buff-colored powder or crystalline solid.[3] Its key properties are summarized in Table 1.

The this compound molecule possesses both polar and nonpolar characteristics. The central thiourea core, with its thiocarbonyl group (C=S) and two secondary amine groups (N-H), is polar and capable of acting as a hydrogen bond donor (from the N-H groups) and acceptor (at the sulfur and nitrogen atoms). The two ethyl groups (-CH₂CH₃) are nonpolar, creating hydrophobic regions. This amphiphilic nature is the primary determinant of its solubility profile, allowing it to interact favorably with a range of solvent types.

| Property | Value | Source(s) |

| Chemical Formula | C₅H₁₂N₂S | [1] |

| Molecular Weight | 132.23 g/mol | [1] |

| Appearance | White to buff-colored solid/powder | [3] |

| Melting Point | 76-78 °C | [3][4] |

| logP (Octanol-Water) | 0.57 | [5] |

| Water Solubility | 38 g/L (at 20°C) | [4] |

Table 1: Key Physicochemical Properties of this compound.

Theoretical Framework for Solubility

The principle of "like dissolves like" is the cornerstone for predicting solubility. This adage reflects the fact that dissolution is favored when the intermolecular forces between solute and solvent molecules are similar to or stronger than the forces within the pure solute and pure solvent.

Diagram 1: Conceptual overview of "Like Dissolves Like" for this compound.

-

Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents have O-H or N-H bonds and can engage in hydrogen bonding. DETU is expected to be highly soluble in these solvents due to strong hydrogen bonding interactions between the solvent's hydroxyl groups and the solute's N-H and C=S groups.

-

Polar Aprotic Solvents (e.g., Acetone, Diethyl Ether): These solvents have significant dipole moments but lack O-H or N-H bonds. They can act as hydrogen bond acceptors. DETU exhibits good solubility in these solvents, driven by strong dipole-dipole interactions. Reports confirm it is readily soluble in acetone and very soluble in diethyl ether.[1][6]

-

Nonpolar Solvents (e.g., Gasoline, Hexane, Carbon Tetrachloride): These solvents have low dielectric constants and interact primarily through weak van der Waals forces. The polar thiourea core of DETU has weak affinity for these solvents, resulting in poor solubility. It is reported to be difficult to dissolve in gasoline and only slightly soluble in carbon tetrachloride.[1][6]

Solubility Profile of this compound

| Solvent Class | Solvent | Reported Solubility | Source(s) |

| Polar Protic | Water | Slightly Soluble (38 g/L at 20°C) | [4] |

| Ethanol | Soluble / Easy to dissolve | [1][6] | |

| Methanol | Soluble | [5] | |

| Polar Aprotic | Acetone | Soluble / Easy to dissolve | [2][6] |

| Diethyl Ether | Very Soluble | [1] | |

| Benzene | Soluble | [5] | |

| Nonpolar | Gasoline | Difficult to dissolve | [6] |

| Carbon Tetrachloride | Slightly Soluble | [1] |

Table 2: Summary of Reported Solubility for this compound.

Experimental Protocol for Solubility Determination

For applications requiring precise concentration data, experimental determination is essential. The following protocol describes a robust, self-validating gravimetric method for determining the equilibrium solubility of this compound at a given temperature.

Diagram 2: Experimental workflow for gravimetric solubility determination.

Step-by-Step Methodology:

-

Preparation:

-

Ensure the analytical balance is calibrated and level.

-

Bring the chosen organic solvent to the target experimental temperature in a thermostatically controlled bath.

-

Tare a clean, dry glass vial (e.g., 20 mL scintillation vial) with a screw cap.

-

-

Slurry Formation (The "Why"):

-

Add a known mass of the temperature-equilibrated solvent to the vial (e.g., 5-10 g).

-

Add an excess of this compound solid. The presence of undissolved solid at the end of the experiment is crucial as it ensures that the solution has reached saturation (equilibrium). This is the core of a self-validating protocol.

-

-

Equilibration:

-

Securely cap the vial to prevent solvent evaporation.

-

Place the vial in a shaker bath maintained at the constant target temperature.

-

Agitate vigorously for a predetermined period (typically 24-72 hours). The required time should be determined by taking measurements at different time points (e.g., 24h, 48h, 72h) until the measured solubility remains constant, confirming equilibrium has been reached.

-

-

Phase Separation:

-

Stop agitation and let the vial stand undisturbed in the temperature bath for at least 2-4 hours to allow the excess solid to settle completely, leaving a clear supernatant.

-

-

Sampling:

-

Carefully withdraw an aliquot (e.g., 1-3 mL) of the clear supernatant using a pre-warmed pipette to avoid premature crystallization.

-

Immediately pass the aliquot through a syringe filter (e.g., 0.22 µm PTFE, compatible with organic solvents) into a second, pre-weighed (tared) vial. This step is critical to remove any microscopic solid particles.

-

-

Mass Determination:

-

Immediately cap and weigh the vial containing the filtered solution to get the total mass of the saturated solution.

-

Carefully evaporate the solvent from this vial. This can be done on a hot plate in a fume hood, in a vacuum oven at a temperature below the melting point of DETU, or by using a gentle stream of nitrogen gas.

-

Continue drying until a constant mass is achieved, indicating all solvent has been removed.

-

Weigh the vial again to get the mass of the dissolved this compound.

-

-

Calculation:

-

Mass of solvent = (Mass of vial + solution) - (Mass of vial + dry solid)

-

Mass of dissolved DETU = (Mass of vial + dry solid) - (Mass of tared vial)

-

Solubility ( g/100 g solvent) = 100 * (Mass of dissolved DETU / Mass of solvent)

-

Thermodynamic Analysis of Dissolution

By measuring solubility (S) at several different temperatures (T), key thermodynamic parameters of the dissolution process can be calculated. This provides deeper insight into the driving forces behind solubility. The van't Hoff equation relates the change in solubility with temperature to the enthalpy of dissolution (ΔH°sol).

ln(S) = - (ΔH°sol / R) * (1/T) + (ΔS°sol / R)

Where:

-

S is the molar solubility (mol/L or mole fraction)

-

R is the ideal gas constant (8.314 J/mol·K)

-

T is the absolute temperature (in Kelvin)

-

ΔH°sol is the standard enthalpy of solution

-

ΔS°sol is the standard entropy of solution

Diagram 3: Logical flow from experimental data to thermodynamic properties.

Interpretation of Thermodynamic Parameters:

-

Enthalpy of Solution (ΔH°sol):

-

If ΔH°sol > 0 (endothermic) , the solubility will increase with increasing temperature. This is the most common scenario for solids dissolving in liquids.

-

If ΔH°sol < 0 (exothermic) , the solubility will decrease with increasing temperature.

-

-

Entropy of Solution (ΔS°sol): Usually positive for the dissolution of a solid, reflecting the increased disorder as the crystalline lattice breaks down and the molecules disperse in the solvent.

-

Gibbs Free Energy of Solution (ΔG°sol): Determines the spontaneity of the dissolution process. A negative ΔG°sol indicates a spontaneous (favorable) dissolution process.

Conclusion

The solubility of this compound is governed by its amphiphilic molecular structure, making it highly soluble in polar organic solvents like alcohols and ketones, and poorly soluble in nonpolar solvents. While precise quantitative data remains sparse in public literature, this guide provides the theoretical foundation and a robust experimental framework for researchers to accurately determine solubility in any solvent system of interest. By applying the gravimetric method and subsequent thermodynamic analysis, professionals in drug development and chemical manufacturing can generate the critical data needed for formulation, process design, and optimization, ensuring reproducible and scientifically sound outcomes.

References

- N,N'-Diethylthiourea 105-55-5 wiki. (n.d.). Gecko Chemical.

- N,N'-Diethylthiourea/DETU Cas 105-55-5 china factory&manufacturer. (n.d.). Autech Industry.

- N,N'-Diethylthiourea CAS:105-55-5. (n.d.). Jinan Future chemical Co.,Ltd.

- N,N'-DIETHYLTHIOUREA. (n.d.). CAMEO Chemicals, NOAA.

- N,N'-Diethylthiourea | 105-55-5. (n.d.). Tokyo Chemical Industry UK Ltd.

- 105-55-5, N,N′-Diethylthiourea Formula. (n.d.). ECHEMI.

- N,N'-Diethylthiourea for synthesis. (n.d.). Merck.

- Shnidman, L. (1933). Solubility of Thiourea in Solvents. The Journal of Physical Chemistry.

- Wang, Y., et al. (2016). Measurement and correlation of solubility of thiourea in two solvent mixtures from T = (283.15 to 313.15) K. INIS-IAEA.

- N,N′-DIETHYLTHIOUREA. (2001). IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Vol. 77.

-

N,N'-Diethylthiourea. (n.d.). PubChem. Retrieved January 16, 2026, from [Link]

- Jiao, X., Chen, X., & Li, H. (2016). Solubilities and Enthalpies of Solution for Thiourea in Ethanol or Methanol + Water. Russian Journal of Physical Chemistry A, 90, 438–442.

- N,N'-Diethylthiourea. (2009). California Office of Environmental Health Hazard Assessment (OEHHA).

Sources

- 1. s3.eu-west-3.amazonaws.com [s3.eu-west-3.amazonaws.com]

- 2. Page loading... [wap.guidechem.com]

- 3. N,N'-Diethylthiourea CAS#: 105-55-5 [m.chemicalbook.com]

- 4. jnfuturechemical.com [jnfuturechemical.com]

- 5. N,N'-Diethylthiourea | C5H12N2S | CID 2735009 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. autechindustry.com [autechindustry.com]

An In-depth Technical Guide to the NMR Spectral Characterization of Diethylthiourea Isomers

Introduction: The Challenge of Isomerism in Structural Elucidation

Thioureas, characterized by the N-C(=S)-N core, are a versatile class of compounds with significant applications ranging from vulcanization accelerators in the rubber industry to key synthons in pharmaceutical development.[1] Accurate structural characterization is paramount for understanding their function and reactivity. Nuclear Magnetic Resonance (NMR) spectroscopy remains the definitive tool for elucidating the precise molecular architecture of such compounds in solution.

This guide focuses on the ¹H and ¹³C NMR spectral data of diethylthiourea. A critical and often overlooked aspect is the existence of two distinct isomers: the symmetrical 1,3-diethylthiourea and the asymmetrical 1,1-diethylthiourea . While structurally similar, their differing symmetry profoundly impacts their NMR spectra, making NMR an ideal technique for their unambiguous differentiation.

This document provides a comprehensive analysis of the spectral data for the common, commercially available 1,3-diethylthiourea and presents a detailed, predictive analysis for the less common this compound. By understanding the causal relationship between molecular structure and spectral output, researchers can confidently assign structures and verify sample purity.

Part 1: The Symmetrical Isomer: 1,3-Diethylthiourea

1,3-Diethylthiourea (N,N'-diethylthiourea) possesses a C₂ axis of symmetry, rendering the two ethyl groups chemically and magnetically equivalent. This inherent symmetry is the primary determinant of its relatively simple NMR spectrum.

Molecular Structure of 1,3-Diethylthiourea

Caption: Molecular structure of 1,3-diethylthiourea.

Analysis of Expected and Observed NMR Spectra

Due to symmetry, we expect only three unique signals in the ¹H NMR spectrum (NH, CH₂, CH₃) and three in the ¹³C NMR spectrum (C=S, CH₂, CH₃).

-

¹H NMR: The methyl (CH₃) protons will appear as a triplet due to coupling with the adjacent methylene (CH₂) protons. The methylene protons will appear as a quartet (or more complex multiplet due to coupling with the NH proton) and will be shifted further downfield due to the electron-withdrawing effect of the adjacent nitrogen atom. The N-H proton signal can be broad and its coupling may not always be resolved, depending on the solvent and sample purity.

-

¹³C NMR: The thiocarbonyl carbon (C=S) is highly deshielded and will appear significantly downfield, typically in the range of 180-185 ppm. The methylene carbon will be downfield of the methyl carbon.

Experimental Spectral Data for 1,3-Diethylthiourea

The following tables summarize experimental data compiled from various spectral databases.

Table 1: ¹H NMR Spectral Data for 1,3-Diethylthiourea

| Signal Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Solvent |

|---|---|---|---|---|

| CH₃ | 1.16 | Triplet | 7.2 | D₂O |

| CH₂ | 3.39 | Quartet | 7.2 | D₂O |

| NH | Not observed | - | - | D₂O |

Data sourced from ChemicalBook.[2] Note: In D₂O, the acidic NH protons exchange with deuterium and are not observed.

Table 2: ¹³C NMR Spectral Data for 1,3-Diethylthiourea

| Signal Assignment | Chemical Shift (δ) ppm | Solvent |

|---|---|---|

| CH₃ | 14.5 | Not specified |

| CH₂ | 41.5 | Not specified |

| C=S | 182.7 | Not specified |

Data sourced from SpectraBase and PubChem.[3][4]

Part 2: The Asymmetrical Isomer: this compound

In stark contrast to the 1,3-isomer, this compound lacks any element of symmetry. The two ethyl groups are bonded to the same nitrogen atom (N1), while the other nitrogen (N2) bears two protons, forming a primary amine group (-NH₂). This asymmetry means that the two ethyl groups are chemically non-equivalent, leading to a more complex NMR spectrum.

Molecular Structure of this compound

Caption: Molecular structure of this compound.

Predictive Analysis of NMR Spectra

The lack of symmetry doubles the number of expected signals from the ethyl groups compared to the 1,3-isomer.

-

¹H NMR Prediction:

-

Two distinct CH₃ signals: Each will be a triplet.

-

Two distinct CH₂ signals: Each will be a quartet. The chemical shifts will be similar but not identical.

-

One NH₂ signal: This will appear as a single, potentially broad peak, integrating to 2H. Its chemical shift will be highly dependent on solvent and concentration.

-

-

¹³C NMR Prediction:

-

Two distinct CH₃ signals.

-

Two distinct CH₂ signals.

-

One C=S signal: The chemical shift is expected to be in a similar downfield region (180-185 ppm) as the 1,3-isomer.

-

Predicted Spectral Data for this compound

The following tables summarize the predicted spectral data.

Table 3: Predicted ¹H NMR Spectral Data for this compound

| Signal Assignment | Predicted Shift (δ) ppm | Predicted Multiplicity | Predicted J (Hz) |

|---|---|---|---|

| CH₃ (a) | ~1.1 | Triplet | ~7 |

| CH₃ (b) | ~1.2 | Triplet | ~7 |

| CH₂ (a) | ~3.2 | Quartet | ~7 |

| CH₂ (b) | ~3.3 | Quartet | ~7 |

| NH₂ | 5.0 - 7.0 (variable) | Broad Singlet | - |

Table 4: Predicted ¹³C NMR Spectral Data for this compound

| Signal Assignment | Predicted Shift (δ) ppm |

|---|---|

| CH₃ (a) | ~13 |

| CH₃ (b) | ~14 |

| CH₂ (a) | ~40 |

| CH₂ (b) | ~42 |

| C=S | ~183 |

Part 3: Experimental Protocol for NMR Data Acquisition

To ensure the collection of high-quality, reproducible NMR data, a standardized protocol is essential. This section outlines a field-proven methodology for the analysis of small molecules like diethylthiourea.

Methodology Workflow

Caption: Standard workflow for NMR analysis.

Step-by-Step Protocol

-

Sample Weighing: Accurately weigh the sample. For a standard ¹H NMR spectrum, 10-20 mg is typically sufficient. For ¹³C NMR, which is inherently less sensitive, a more concentrated sample of 50-100 mg is recommended to reduce acquisition time.[6][7]

-

Solvent Selection and Dissolution: Choose an appropriate deuterated solvent in which the compound is soluble (e.g., Chloroform-d, CDCl₃; Dimethyl sulfoxide-d₆, DMSO-d₆). In a small, clean vial, dissolve the sample in approximately 0.6 mL of the solvent.[8]

-

Filtration and Transfer: To obtain high-resolution spectra, the sample must be free of particulate matter. Filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[9]

-

Instrument Setup:

-

Insert the sample into the spectrometer's spinner turbine and place it in the magnet.

-

Lock the spectrometer onto the deuterium signal of the solvent. This step corrects for any magnetic field drift.

-

Shim the magnetic field by adjusting the shim coils to optimize the field homogeneity, which is critical for achieving sharp spectral lines.

-

-

Data Acquisition:

-

¹H Spectrum: Use a standard single-pulse experiment. Recommended parameters for a ~300 Da molecule include a 45° pulse width, an acquisition time of ~4 seconds, and 8 to 16 scans for a good signal-to-noise ratio.[10]

-

¹³C Spectrum: Use a proton-decoupled pulse program (e.g., zgpg30 on Bruker systems) to produce a spectrum of singlets and benefit from the Nuclear Overhauser Effect (NOE). For molecules of this size, a 30° pulse, a 4-second acquisition time, and no additional relaxation delay are often effective.[10][11]

-

-

Data Processing:

-

Apply a Fourier Transform to convert the raw data (Free Induction Decay) into the frequency-domain spectrum.

-

Perform phase correction to ensure all peaks are in the positive absorptive phase.

-

Apply a baseline correction to create a flat, noise-level baseline.

-

Calibrate the spectrum using the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

-

Integrate the peaks in the ¹H spectrum to determine the relative ratios of different protons.

-

Conclusion

Nuclear Magnetic Resonance spectroscopy provides an unequivocal method for distinguishing between the 1,1- and 1,3-diethylthiourea isomers. The key differentiating factor is molecular symmetry. The symmetrical 1,3-isomer yields a simple, clean spectrum with one set of ethyl signals. In contrast, the asymmetrical 1,1-isomer is predicted to produce a more complex spectrum with two distinct sets of ethyl signals. This guide provides researchers with the foundational data, predictive insights, and a robust experimental protocol necessary to confidently perform structural elucidation on this class of compounds.

References

[8] Emory University. (2023, August 29). Small molecule NMR sample preparation. Department of Chemistry. [URL: https://chemistry.emory.edu/home/facilities/nmr/solution/small-molecule-nmr-sample-preparation.html]

[6] Scribd. NMR Sample Preparation Guide. [URL: https://www.scribd.com/document/392945237/nmr-sample-preparation-guidelines]

[10] Royal Society of Chemistry. (2018). Optimizing NMR Methods for Structure Elucidation: Characterizing Natural Products and Other Organic Compounds. [URL: https://pubs.rsc.org/en/content/ebook/978-1-78801-389-4]

[7] Iowa State University. NMR Sample Preparation. Chemical Instrumentation Facility. [URL: https://www.cif.iastate.edu/nmr/nmr-sample-preparation]

[12] University of Ottawa. NMR Sample Preparation. NMR Facility. [URL: https://www.nmr.uottawa.ca/sites/www.nmr.uottawa.ca/files/nmr_sample_preparation.pdf]

[9] University of Alberta. Sample Preparation. NMR Services. [URL: https://sites.ualberta.ca/~nmr/sampleprep/index.html]

[4] National Center for Biotechnology Information. PubChem Compound Summary for CID 2735009, N,N'-Diethylthiourea. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/N_N_-Diethylthiourea]

[11] University of Michigan. (2020, May 4). Optimized Default 13C Parameters. Chemistry NMR. [URL: https://sites.lsa.umich.edu/chem-nmr/2020/05/04/optimized-default-13c-parameters/]

[2] ChemicalBook. N,N'-Diethylthiourea(105-55-5) 1H NMR spectrum. [URL: https://www.chemicalbook.com/spectrum/105-55-5_1hnmr.htm]

[5] ChemicalBook. 1,1-DIETHYLUREA(634-95-7) 1H NMR spectrum. [URL: https://www.chemicalbook.com/spectrum/634-95-7_1hnmr.htm]

[3] Wiley Science Solutions. SpectraBase: N,N'-diethylthiourea. [URL: https://spectrabase.com/spectrum/6s3Yn7gO1Ea]

[1] International Agency for Research on Cancer. (2001). N,N′-DIETHYLTHIOUREA. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Volume 77. [URL: https://publications.iarc.fr/Book-And-Report-Series/Iarc-Monographs-On-The-Identification-Of-Carcinogenic-Hazards-To-Humans/N-N-DIETHYLTHIOUREA-2001]

Sources

- 1. s3.eu-west-3.amazonaws.com [s3.eu-west-3.amazonaws.com]

- 2. N,N'-Diethylthiourea(105-55-5) 1H NMR spectrum [chemicalbook.com]

- 3. spectrabase.com [spectrabase.com]

- 4. N,N'-Diethylthiourea | C5H12N2S | CID 2735009 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1,1-DIETHYLUREA(634-95-7) 1H NMR spectrum [chemicalbook.com]

- 6. scribd.com [scribd.com]

- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 8. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]

- 9. Sample Preparation [nmr.chem.ualberta.ca]

- 10. books.rsc.org [books.rsc.org]

- 11. Optimized Default 13C Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]

- 12. sites.bu.edu [sites.bu.edu]

An In-Depth Mechanistic Guide to the Formation of 1,1-Diethylthiourea

Abstract

1,1-Diethylthiourea (DETU) is an N,N-disubstituted thiourea derivative with significant industrial applications, primarily as a potent accelerator in the vulcanization of polychloroprene (neoprene) and other specialty rubbers.[1][2] It also finds use as a corrosion inhibitor and a synthetic intermediate.[3][4] A thorough understanding of its formation mechanism is paramount for process optimization, yield maximization, and impurity control in both laboratory and industrial settings. This technical guide provides a comprehensive exploration of the core mechanisms governing the synthesis of this compound, with a primary focus on the industrially relevant pathway involving diethylamine and carbon disulfide. We will dissect the reaction intermediates, influencing factors, and provide validated experimental and analytical protocols for researchers, scientists, and drug development professionals.

Introduction to Thiourea Synthesis

Thioureas are a class of organosulfur compounds with the general structure (R¹R²N)(R³R⁴N)C=S. Their synthesis is of great interest due to their diverse biological activities and their utility as ligands, catalysts, and synthetic building blocks in medicinal and materials chemistry.[5][6] While several methods exist for synthesizing thioureas, the most common approaches involve the reaction of an amine with either an isothiocyanate or a thiocarbonyl source like carbon disulfide (CS₂).[7][8] For unsymmetrical, N,N-disubstituted thioureas such as this compound, the carbon disulfide pathway is particularly prevalent and mechanistically insightful.

The Carbon Disulfide Pathway: A Detailed Mechanistic Exploration

The formation of this compound from diethylamine and carbon disulfide is not a single-step reaction but a multi-stage process that proceeds through a key intermediate. This pathway is favored for its use of readily available and economical starting materials.[7]

Step 1: Nucleophilic Attack and Formation of the Dithiocarbamate Intermediate

The reaction sequence is initiated by the nucleophilic attack of the secondary amine, diethylamine, on the electrophilic carbon atom of carbon disulfide.[9][10] This is a classic addition reaction where the lone pair of electrons on the nitrogen atom forms a new bond with the carbon of the C=S group.

This initial attack generates a zwitterionic intermediate, which is rapidly deprotonated by a second molecule of diethylamine (acting as a base) or another base present in the reaction medium (e.g., sodium hydroxide) to form the diethylammonium diethyldithiocarbamate salt.[9][11]

Key Mechanistic Insight: The formation of the dithiocarbamate salt is a critical and often rapid first step.[12][13] Dithiocarbamates derived from secondary amines are generally stable and can sometimes be isolated.[14] The rate of this step is influenced by the nucleophilicity of the amine and the polarity of the solvent. Polar solvents can help stabilize the charged intermediate, facilitating the reaction.[9]

Caption: Initial formation of the diethyldithiocarbamate salt intermediate.

Step 2: Conversion of Dithiocarbamate to this compound

The conversion of the dithiocarbamate intermediate to the final thiourea product is the rate-determining and most complex step of the synthesis. This transformation requires the elimination of a sulfur atom, typically as hydrogen sulfide (H₂S), and the introduction of a second amine moiety. However, for 1,1-disubstituted thioureas, the second "amine" is the same diethylamine used initially.

The most accepted mechanism involves the reaction of the dithiocarbamate intermediate with another molecule of diethylamine. This process is often promoted by reagents that facilitate the removal of H₂S, such as oxidizing agents or carbodiimides, or simply by heating.[7][15]

A proposed mechanism involves the attack of a second diethylamine molecule on the thiocarbonyl carbon of the dithiocarbamate, leading to an unstable tetrahedral intermediate.[9] This intermediate then collapses, eliminating H₂S to form the stable this compound product.

Causality Behind Experimental Choices:

-

Use of an Oxidant: Reagents like hydrogen peroxide or even air can be used to oxidize the leaving H₂S, driving the equilibrium towards the product.[15][16]

-

Use of a Desulfurizing Agent: Heavy metal salts (like mercuric chloride, though now avoided due to toxicity) or coupling agents like dicyclohexylcarbodiimide (DCC) can react with the dithiocarbamate or its derivatives to facilitate sulfur removal.[17]

-

Thermal Conditions: Simply heating the reaction mixture can provide the activation energy needed to overcome the barrier for H₂S elimination, especially when an excess of the amine is used.[7]

Caption: Conversion of the dithiocarbamate to this compound.

Experimental Protocol: One-Pot Synthesis

This protocol describes a straightforward, one-pot synthesis of this compound using an oxidant to drive the reaction, adapted from methodologies described in the literature.[15][16] This approach is efficient and avoids the use of toxic heavy metal reagents.

Materials and Equipment

-

Diethylamine (≥99.5%)

-

Carbon Disulfide (≥99%)

-

Hydrogen Peroxide (30% w/w aqueous solution)

-

Ethanol

-

Dichloromethane

-

Three-necked round-bottom flask

-

Dropping funnel, reflux condenser, thermometer

-

Magnetic stirrer with heating mantle

-

Ice bath

Step-by-Step Procedure

-

Reaction Setup: In a 500 mL three-necked flask equipped with a magnetic stirrer, thermometer, and dropping funnel, add water (110 cm³) and diethylamine (34.0 cm³, 0.32 mol). Cool the mixture to 10-15 °C in an ice bath.

-

Dithiocarbamate Formation: Add carbon disulfide (12.0 cm³, 0.20 mol) dropwise via the dropping funnel over 1 hour, maintaining the temperature below 20 °C with efficient stirring.

-

Oxidative Conversion: After the CS₂ addition is complete, add 30% hydrogen peroxide (0.09 mol) dropwise to the reaction mixture. Maintain the temperature at 20-25 °C during this addition.

-

Reaction Completion: Continue stirring the mixture at 25 °C for an additional hour after the peroxide addition is complete. A white precipitate of this compound should form.

-

Isolation: Cool the reaction mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration.

-

Purification: Wash the crude product with cold water. For higher purity, the product can be recrystallized. A common method is to dissolve the solid cake in a 1:1 (v/v) mixture of ethanol and dichloromethane, followed by removal of the solvent under reduced pressure and/or cooling to induce crystallization.

-

Drying: Dry the purified crystals under vacuum to obtain the final product.

Sources

- 1. dermnetnz.org [dermnetnz.org]

- 2. s3.eu-west-3.amazonaws.com [s3.eu-west-3.amazonaws.com]

- 3. Diethylthiourea Ingredient Allergy Safety Information [skinsafeproducts.com]

- 4. N,N'-Diethylthiourea | C5H12N2S | CID 2735009 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. chemrxiv.org [chemrxiv.org]

- 7. mdpi.com [mdpi.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. One-step construction of unsymmetrical thioureas and oxazolidinethiones from amines and carbon disulfide via a cascade reaction sequence - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04540F [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. Reaction between Ethylamine (C2H5NH2) and Carbon Disulfide (CS2) | Filo [askfilo.com]

- 12. Dithiocarbamate synthesis by amination [organic-chemistry.org]

- 13. Dithiocarbamate synthesis by thiocarbomoylation [organic-chemistry.org]

- 14. Addressing misconceptions in dithiocarbamate chemistry - Dalton Transactions (RSC Publishing) DOI:10.1039/D5DT01085C [pubs.rsc.org]

- 15. researchgate.net [researchgate.net]

- 16. View of Simple one-pot synthesis of thioureas from amines, carbon disulfide and oxidants in water [shd-pub.org.rs]

- 17. Ethylamine is heated with `CS_(2)` in the presence of `Hg CI_(2)` The product formed is . [allen.in]

The Versatile Scaffold: A Technical Guide to the Synthesis and Applications of 1,1-Diethylthiourea Derivatives

Abstract

The thiourea moiety represents a privileged structure in modern chemistry, underpinning a vast array of compounds with significant applications across medicinal chemistry, materials science, and catalysis. Among these, derivatives of 1,1-diethylthiourea form a distinct and valuable class of molecules. The presence of the N,N-diethyl group imparts specific steric and electronic properties, influencing the compound's reactivity, coordination behavior, and biological activity. This in-depth technical guide provides a comprehensive overview of the synthesis of this compound derivatives and explores their diverse and impactful applications, offering field-proven insights for researchers, scientists, and drug development professionals.

Introduction: The Significance of the this compound Core

Thiourea and its derivatives are organosulfur compounds characterized by the N-C(=S)-N core. Their ability to act as hydrogen bond donors and acceptors, coupled with the coordinating capability of the sulfur atom, makes them highly versatile building blocks.[1] The substitution pattern on the nitrogen atoms dramatically influences the molecule's properties. In the case of this compound, the two ethyl groups on one nitrogen atom create a sterically hindered and electron-rich environment. This guide will delve into the synthetic strategies to access these trisubstituted thioureas and their subsequent utility in various scientific domains.

Synthetic Methodologies: Accessing this compound Derivatives

The cornerstone of this compound derivative synthesis is the nucleophilic addition of diethylamine to an isothiocyanate. This reaction is generally efficient and high-yielding, allowing for the introduction of a wide variety of substituents on the second nitrogen atom.[2]

General Synthetic Pathway

The most common and versatile method involves a two-step or one-pot reaction. The first step is the generation of an acyl or aryl isothiocyanate, which is then reacted with diethylamine.

Caption: General workflow for the synthesis of this compound derivatives.

Detailed Experimental Protocol: Synthesis of 1-Acyl-3,3-diethylthiourea

This protocol details the synthesis of N-acyl-N',N'-diethylthioureas, a class of compounds with significant biological potential. The procedure involves the in-situ generation of an acyl isothiocyanate from an acyl chloride and potassium thiocyanate, followed by the addition of diethylamine.[3]

Materials:

-

Acyl chloride (1.0 eq)

-

Potassium thiocyanate (1.2 eq)

-

Anhydrous acetone

-

Diethylamine (1.0 eq)

-

Crushed ice

-

Deionized water

Procedure:

-

Isothiocyanate Formation: In a dry round-bottom flask under an inert atmosphere, dissolve potassium thiocyanate in anhydrous acetone with stirring. To this suspension, add the acyl chloride dropwise. The reaction mixture is then typically refluxed for 1-2 hours to ensure complete formation of the acyl isothiocyanate. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[4]

-

Thiourea Formation: After cooling the reaction mixture to 0-5 °C in an ice bath, slowly add diethylamine dropwise. It is crucial to use anhydrous diethylamine to avoid hydrolysis of the isothiocyanate.[3]

-

Work-up and Isolation: After the addition is complete, allow the reaction to stir at room temperature for 30 minutes. Pour the reaction mixture over crushed ice with stirring. The precipitated solid product is then collected by suction filtration, washed with cold deionized water, and dried.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: The use of anhydrous acetone and diethylamine is critical to prevent the hydrolysis of the highly reactive acyl isothiocyanate intermediate, which would lead to the formation of the corresponding carboxylic acid and reduce the yield of the desired thiourea.

-

Low-Temperature Addition: The addition of diethylamine at a low temperature (0-5 °C) helps to control the exothermic reaction and minimize the formation of by-products.

-

In-Situ Generation: Generating the acyl isothiocyanate in-situ and using it directly in the next step is often preferred as these intermediates can be unstable and difficult to isolate.

Synthesis of 1-Aryl-3,3-diethylthioureas

The synthesis of 1-aryl-3,3-diethylthioureas follows a similar principle, reacting a commercially available or synthesized aryl isothiocyanate with diethylamine.[2]

Procedure:

-

Dissolve the aryl isothiocyanate (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or ethanol in a round-bottom flask.

-

To the stirred solution, add diethylamine (1.0 eq) dropwise at room temperature.

-

The reaction is typically complete within a few hours. The solvent is removed under reduced pressure, and the resulting solid or oil is purified, often by recrystallization or column chromatography.

Characterization of this compound Derivatives

The structural elucidation of newly synthesized this compound derivatives relies on a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will typically show characteristic signals for the ethyl groups (a quartet for the -CH₂- and a triplet for the -CH₃) and signals for the protons of the acyl or aryl substituent. The N-H proton often appears as a broad singlet.[5]

-

¹³C NMR: The carbon NMR spectrum will show a characteristic signal for the thiocarbonyl carbon (C=S) in the range of 175-185 ppm.[5]

-

-

Infrared (IR) Spectroscopy: The IR spectrum will display characteristic absorption bands for the N-H stretching vibration (around 3200-3400 cm⁻¹), C=S stretching vibration (around 1200-1300 cm⁻¹), and C=O stretching vibration (for acyl derivatives, around 1650-1700 cm⁻¹).[5]

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to analyze its fragmentation pattern, which can provide further structural information.

Applications of this compound Derivatives

The unique structural features of this compound derivatives have led to their exploration in a variety of applications, ranging from industrial processes to the development of new therapeutic agents.

Corrosion Inhibition

Thiourea and its derivatives are well-known corrosion inhibitors for various metals and alloys in acidic media.[6] They function by adsorbing onto the metal surface, forming a protective layer that inhibits both anodic and cathodic reactions. The presence of heteroatoms (N and S) with lone pairs of electrons facilitates this adsorption. Alkyl-substituted thioureas, such as N,N'-diethylthiourea, have been shown to be effective corrosion inhibitors for steel.[6] The ethyl groups can increase the electron density on the sulfur atom, enhancing its ability to coordinate with the metal surface.[7]

| Inhibitor | Metal | Medium | Inhibition Efficiency (%) | Reference |

| N,N'-Diethylthiourea | Mild Steel | 1 N H₂SO₄ | >90 at 10⁻³ M | [6] |

| N-acetyl-N'-(dibenzyl) thiourea | Carbon Steel | 1 M H₂SO₄ | up to 98.5 | [5][8] |

Antimicrobial and Antifungal Activity

The thiourea scaffold is present in numerous compounds with demonstrated antimicrobial and antifungal properties.[9] The mechanism of action is often attributed to their ability to chelate essential metal ions or interfere with cellular processes. Metal complexes of N-furoyl-N',N'-diethylthiourea have been synthesized and shown to possess antifungal activity against phytopathogenic fungi like Botrytis cinerea and Colletotrichum gloeosporioides.[10]

| Compound | Organism | MIC (µg/cm³) | Reference |

| N-(di-n-propylcarbamothioyl)cyclohexanecarboxamide Nickel(II) complex | C. albicans | 50 | [9] |

| N-(di-n-propylcarbamothioyl)cyclohexanecarboxamide Copper(II) complex | C. krusei | 25 | [9] |

| Four thiourea derivatives of 2-thiophenecarboxylic acid | Candida auris | Not specified | [11] |

Enzyme Inhibition

Thiourea derivatives are recognized as potent inhibitors of various enzymes, with urease being a prominent target.[12] Urease is a key virulence factor for several pathogenic bacteria, including Helicobacter pylori. The thiourea core can interact with the nickel ions in the active site of the enzyme, leading to its inhibition. While specific studies on this compound derivatives as urease inhibitors are limited, the broader class of N,N'-disubstituted thioureas has shown significant potential.[8]

Caption: Mechanism of urease inhibition by thiourea derivatives.

Furthermore, certain N-substituted thiourea derivatives have been investigated as inhibitors of other enzymes, such as epidermal growth factor receptor (EGFR) tyrosine kinase, which is a target in cancer therapy.[13]

Catalysis

The ability of the thiourea sulfur atom to coordinate with transition metals has led to the development of metal complexes with catalytic applications. Palladium complexes containing thiourea-based ligands have been explored as catalysts in cross-coupling reactions, such as the Suzuki-Miyaura reaction.[14] While specific examples with this compound derivatives are not extensively documented, the potential for this class of ligands in catalysis remains an active area of research.

Future Perspectives and Conclusion

Derivatives of this compound represent a versatile and accessible class of compounds with a broad spectrum of potential applications. The synthetic methodologies are well-established, allowing for the creation of diverse molecular libraries. While their utility as corrosion inhibitors and antimicrobial agents is recognized, further exploration into their potential as enzyme inhibitors, particularly for specific therapeutic targets, is warranted. The development of novel metal complexes of this compound derivatives also holds promise for advancements in catalysis. This guide serves as a foundational resource to stimulate further research and development in this exciting area of chemistry.

References

- Singh, M. M., Rastogi, R. B., & Upadhyay, B. N. (1993).

- Arslan, H., Duran, N., Borekci, G., Koray Ocal, & Akbay, C. (2009). Antimicrobial Activity of Some Thiourea Derivatives and Their Nickel and Copper Complexes. Molecules, 14(1), 519-527.

- Stanciu, G. D., et al. (2024).

- Jain, S., & Joseph, A. (n.d.). Mechanism of Corrosion Inhibition of Stainless Steel.

- Al-Jeilawi, U. H. R., Al-Majidi, S. M. H., & Al-Saadie, K. A. S. (2013). Corrosion Inhibition Effects of Some New Synthesized N-Aroyl-N-Aryl thiourea Derivatives for Carbon Steel in Sulfuric Acid Media. Al-Nahrain Journal of Science, 16(4).

- Sudha, L. V., & Sathyanarayana, D. N. (1985). 1H and 13C dynamic NMR studies of NN-diethyl N′-aryl thioureas. Journal of Molecular Structure, 127(3-4), 313-317.

- Saeed, A., et al. (2021). Synthesis and characterization of novel acylthiourea compounds used in ions recognition and sensing in organic media. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 258, 119860.

- Galabov, A. S. (1979). Thiourea derivatives as specific inhibitors of picorna viruses. Arzneimittelforschung, 29(12), 1863-8.

- Onder, O., et al. (2022). Palladium complexes containing NNN pincer type ligands and their activities in Suzuki-Miyaura cross coupling reaction. Journal of Molecular Structure, 1269, 133827.

- Loto, C. A., Loto, R. T., & Popoola, A. P. I. (2012). Corrosion inhibition of thiourea and thiadiazole derivatives: A Review. Journal of Materials and Environmental Science, 3(5), 885-894.

- Li, W., et al. (2012). A general and facile one-pot process of isothiocyanates from amines under aqueous conditions. Beilstein Journal of Organic Chemistry, 8, 1335-1341.

- BenchChem. (2025). Synthesis of Thioureas from (1-Isothiocyanatoethyl)benzene: Application Notes and Protocols.

- Ryabukhin, S. V., et al. (2007). N-Substituted Ureas and Thioureas in Biginelli Reaction Promoted by Chlorotrimethylsilane: Convenient Synthesis of N1-Alkyl-, N1-Aryl-, and N1,N3-Dialkyl-3,4-Dihydropyrimidin-2(1H)-(thi)ones. Synthesis, 2007(03), 417-427.

- Wong, R., & Dolman, S. J. (2007). A General and Facile One-Pot Process of Isothiocyanates from Amines under Aqueous Conditions. The Journal of Organic Chemistry, 72(10), 3969-3971.

- E-Chemi. (n.d.). N,N'-Diethylthiourea 105-55-5 wiki.

- BenchChem. (2025). Application Notes and Protocols for the Synthesis of Substituted Thioureas.

- Chen, Y., et al. (2011). Antitumor activity of a new N-substituted thiourea derivative, an EGFR signaling-targeted inhibitor against a panel of human lung cancer cell lines.

- ResearchGate. (n.d.). Antiviral activity of thiourea derivatives against HIV-1 and ssRNA+...

- Zhang, X., et al. (2019). Design, Synthesis and Biological Evaluation of a New Series of 1-Aryl-3-{4-[(pyridin-2-ylmethyl)

- Stanciu, G. D., et al. (2025).

- Saeed, A., et al. (2021). Synthesis and characterization of novel acylthiourea compounds used in ions recognition and sensing in organic media. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 258, 119860.

- Li, W., et al. (2012). A General and Facile One-Pot Process of Isothiocyanates from Amines under Aqueous Conditions. Technology Networks.

- Saeed, A., et al. (2022). Recent trends in chemistry, structure, and various applications of 1-acyl-3-substituted thioureas: a detailed review. RSC Advances, 12(21), 13136-13169.

- Kangara, E. F. (2015). Could anyone help me with the procedure for the synthesis of N,N-diethylthiocarbamide?

- E-Chemi. (n.d.). N,N'-Diethylthiourea 105-55-5 wiki.

- Saeed, A., et al. (2012). Synthesis and Antibacterial Screening of Some 1-Aroyl-3-aryl Thiourea Derivatives. Letters in Drug Design & Discovery, 9(7), 673-678.

- Luo, Y., et al. (2013). Synthesis and Biological Evaluation of Arylthiourea Derivatives with Antitubercular Activity. Letters in Drug Design & Discovery, 10(7), 640-644.

- Plutín, A. M., et al. (2014). Synthesis, characterization, and crystal structure of Ni(II) and Cu(II) complexes with N-furoyl-N',N'-diethylthiourea: antifungal activity.

- Khan, K. M., et al. (2022). Synthesis and Identification of New N,N-Disubstituted Thiourea, and Thiazolidinone Scaffolds Based on Quinolone Moiety as Urease Inhibitor. Molecules, 27(20), 7126.

- Saeed, A., et al. (2022). Recent trends in chemistry, structure, and various applications of 1-acyl-3-substituted thioureas: a detailed review. RSC Publishing.

- Douglas, B., & Dains, F. B. (1934). Acyl isothiocyanates. Part II. Reactions of aroyl isothiocyanates with amines and amino-acids in aqueous solution. Journal of the Chemical Society (Resumed), 223.

- Saeed, A., et al. (2024).

- IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (2001). N,N'-DIETHYLTHIOUREA. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, 77, 649-656.

- Cîrcu, V., et al. (2023). Contribution to the Synthesis, Characterization, Separation and Quantification of New N-Acyl Thiourea Derivatives with Antimicrobial and Antioxidant Potential. Molecules, 28(20), 7176.

- ResearchGate. (n.d.). Antitumor activity of Pd(II) complexes with N,S or O,S coordination modes of acylthiourea ligands.

- Al-Omair, M. A., et al. (2023). Synthesis, Characterization, and Anticancer Activity of New N,N′-Diarylthiourea Derivative against Breast Cancer Cells. Molecules, 28(17), 6393.

- Li, Y., et al. (2022). Research and development of N,N′-diarylureas as anti-tumor agents. European Journal of Medicinal Chemistry, 243, 114757.

- Saeed, A., et al. (2015).

- Gomez-Pech, P. A., et al. (2024). Stabilized Palladium Nanoparticles from Bis-(N-benzoylthiourea) Derived-Pd II Complexes as Efficient Catalysts for Sustainable Cross-Coupling Reactions in Water.

- K. C. Joshi, et al. (1970). Adamantylthiourea derivatives as antiviral agents. Journal of Medicinal Chemistry, 13(4), 783-784.

- BenchChem. (n.d.). N-(1,3-benzodioxol-5-yl)thiourea Derivatives as Potent EGFR Inhibitors: A Comparative Guide.

- Chen, C.-T., et al. (2018). Synthesis, Characterization, and Catalytic Application of Palladium Complexes Containing Indolyl-NNN-Type Ligands. Molecules, 23(11), 2959.

- Plutín, A. M., et al. (2013). On the cytotoxic activity of Pd(II) complexes of N,N-disubstituted-N'-acyl thioureas. Journal of Inorganic Biochemistry, 126, 39-46.

Sources

- 1. Isothiocyanate synthesis [organic-chemistry.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Recent trends in chemistry, structure, and various applications of 1-acyl-3-substituted thioureas: a detailed review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 6. content.ampp.org [content.ampp.org]

- 7. informaticsjournals.co.in [informaticsjournals.co.in]

- 8. Corrosion Inhibition Effects of Some New Synthesized N-Aroyl-N-Aryl thiourea Derivatives for Carbon Steel in Sulfuric Acid Media | Al-Nahrain Journal of Science [anjs.edu.iq]

- 9. Antimicrobial Activity of Some Thiourea Derivatives and Their Nickel and Copper Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]